molecular formula C9H15NO2 B3351631 Methyl quinuclidine-3-carboxylate CAS No. 38206-86-9

Methyl quinuclidine-3-carboxylate

Cat. No. B3351631
Key on ui cas rn: 38206-86-9
M. Wt: 169.22 g/mol
InChI Key: RSOWDTALVBLZPE-UHFFFAOYSA-N
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Patent
US04925942

Procedure details

90 g (2.37 mole) of lithium aluminum hydride in 200 ml of diethyl ether were slowly added with stirring to a solution of 231 g (1.37 mole) of methyl quinuclidine-3-carboxylate of Example 4 in 1,000 ml of diethyl ether. Reflux was continued for 3 hours and the excess lithium alanate was carefully decomposed with 500 ml of water with proper cooling. The reaction mixture was filtered and after separation of the phases, the ether phase was dried over magnesium sulfate. Thereafter, the ether was distilled off to obtain 116 g (0.82 mole) of quinuclidine-3-methanol (60% yield) as a colorless oil.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
231 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH:9]([C:15](OC)=[O:16])[CH2:8]2.[Li].O>C(OCC)C>[N:7]12[CH2:14][CH2:13][CH:10]([CH2:11][CH2:12]1)[CH:9]([CH2:15][OH:16])[CH2:8]2 |f:0.1.2.3.4.5,^1:18|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
231 g
Type
reactant
Smiles
N12CC(C(CC1)CC2)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
after separation of the phases
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ether phase was dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Thereafter, the ether was distilled off

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
N12CC(C(CC1)CC2)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.82 mol
AMOUNT: MASS 116 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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